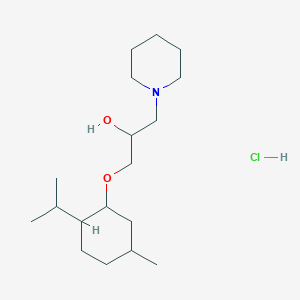

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride

Description

This compound is a tertiary amine hydrochloride salt featuring a cyclohexyl ether backbone and a piperidine substituent. Its molecular formula is C₁₉H₃₆ClNO₂ (inferred from analogs in and ), with an average mass of ~320–330 Da. The cyclohexyl group (2-isopropyl-5-methyl-substituted) confers lipophilicity, while the piperidine moiety enhances water solubility via protonation of the amine in acidic conditions.

Properties

IUPAC Name |

1-(5-methyl-2-propan-2-ylcyclohexyl)oxy-3-piperidin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2.ClH/c1-14(2)17-8-7-15(3)11-18(17)21-13-16(20)12-19-9-5-4-6-10-19;/h14-18,20H,4-13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAAMJFHUXLTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(CN2CCCCC2)O)C(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((2-Isopropyl-5-methylcyclohexyl)oxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride, a complex organic compound, has gained attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on neurotransmitter systems, antifungal properties, and safety profile.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 347.97 g/mol. Its structure features a cyclohexyl moiety, a piperidine ring, and an alcohol functional group, suggesting potential interactions with biological systems, notably in modulating receptor activity.

Neurotransmitter Modulation

Research indicates that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine. Its structural similarity to known psychoactive substances implies potential applications in treating mood disorders or anxiety. This modulation may arise from its ability to interact with specific receptors in the central nervous system.

Antifungal Activity

The antifungal activity of this compound has been evaluated against various strains of fungi. A study by Lee et al. (2022) demonstrated significant growth inhibition of Candida albicans and moderate inhibition of Aspergillus niger. The results are summarized in the table below:

| Study | Fungal Strain | Results |

|---|---|---|

| Lee et al. (2022) | Candida albicans | Significant growth inhibition |

| Lee et al. (2022) | Aspergillus niger | Moderate growth inhibition |

This suggests that the compound may have potential as an antifungal agent, warranting further exploration in clinical settings.

Toxicity and Safety Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In acute toxicity studies involving rats, no significant adverse effects were observed at therapeutic doses, indicating a favorable safety margin. However, further long-term studies are necessary to fully understand its safety profile and potential side effects.

Case Studies and Research Findings

A comprehensive review of existing literature reveals several case studies focusing on the biological activity of this compound:

- Mood Disorders : A study explored the potential antidepressant effects of similar compounds, suggesting that modulation of serotonin pathways could lead to improved mood regulation.

- Antifungal Efficacy : Additional research corroborated the antifungal properties noted by Lee et al., indicating that structural modifications could enhance efficacy against resistant strains.

- Safety Assessments : Longitudinal studies are recommended to assess chronic exposure effects and establish a clearer understanding of the compound's safety over prolonged periods.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical Properties

Pharmacological and Metabolic Profiles

- Receptor Binding: The piperidine moiety in the target compound may enhance binding to adrenergic or serotonergic receptors, similar to propranolol derivatives. In contrast, the tert-butylamino analog () could exhibit off-target effects due to steric hindrance .

- Metabolism : Piperidine rings are susceptible to hepatic oxidation, generating hydroxylated metabolites. The undefined stereochemistry of the cyclohexyl group (: 0 of 4 defined stereocentres) may lead to variable metabolic pathways and enantiomer-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.